Prostalidin A

Description

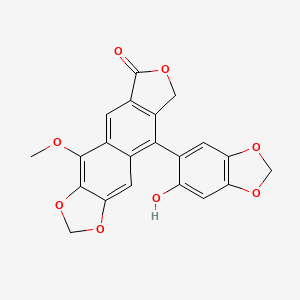

Prostalidin A (C₂₁H₁₄O₈, molecular weight 394.34 g/mol) is a naturally occurring organic compound isolated from Rostellularia procumbens (syn. Justicia procumbens), a plant traditionally used in herbal medicine. Structurally, it features a polyoxygenated aromatic framework, as inferred from its molecular formula and spectroscopic data . Pharmacologically, Prostalidin A is documented as an antidepressant, though its exact mechanism of action remains understudied. Its isolation from R.

Properties

CAS No. |

73461-17-3 |

|---|---|

Molecular Formula |

C21H14O8 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

9-(6-hydroxy-1,3-benzodioxol-5-yl)-4-methoxy-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C21H14O8/c1-24-19-10-2-11-13(6-25-21(11)23)18(9(10)3-17-20(19)29-8-28-17)12-4-15-16(5-14(12)22)27-7-26-15/h2-5,22H,6-8H2,1H3 |

InChI Key |

SPDGJRPFXFRCMO-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2 |

Canonical SMILES |

COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Divergence

- Prostalidin A vs. Prostaglandin E₁ : Prostalidin A’s aromatic core (C₂₁H₁₄O₈) contrasts with Prostaglandin E₁’s aliphatic structure (C₂₀H₃₄O₅). The former’s high oxygen content (8 oxygen atoms) suggests polar functional groups (e.g., hydroxyls, ketones), which may enhance blood-brain barrier permeability, explaining its antidepressant activity. Prostaglandin E₁, a fatty acid derivative, relies on carboxylic acid and hydroxyl groups for receptor binding in inflammation pathways .

- Prostalidin A vs. Prostratin: Prostratin, a phorbol ester, shares a diterpene skeleton absent in Prostalidin A. This structural difference underpins Prostratin’s protein kinase C (PKC)-activating antiviral mechanism, whereas Prostalidin A’s bioactivity likely involves monoaminergic modulation .

Functional Overlaps and Distinctions

- Antidepressant vs. Anti-inflammatory: Prostalidin A’s antidepressant effect may involve serotonin or norepinephrine reuptake inhibition, whereas Prostaglandin E₁ modulates cyclooxygenase (COX) pathways to resolve inflammation. These divergent activities highlight structure-activity relationships (SAR) tied to their distinct scaffolds .

- Natural Source Specificity: Prostalidin A is unique to R. procumbens, while Prostaglandin E₁ is ubiquitous in mammalian tissues (e.g., deer antler). This suggests Prostalidin A’s biosynthesis is plant-specific, possibly involving phenylpropanoid pathways .

Q & A

How should researchers formulate a focused research question for studying Prostalidin A’s biochemical mechanisms?

A robust research question must align with the compound’s unique properties (e.g., structure-activity relationships) and address gaps in existing literature. Begin by narrowing broad topics (e.g., "Prostalidin A’s anti-inflammatory effects") to specific hypotheses (e.g., "Does Prostalidin A modulate COX-2 expression in murine macrophages via NF-κB inhibition?"). Ensure the question is analytical, testable, and avoids redundancy with prior studies . Preliminary literature reviews should identify conflicting findings (e.g., contradictory results in COX-2 inhibition assays) to refine the question’s scope .

Q. What experimental design considerations are critical for ensuring reproducibility in Prostalidin A studies?

- Ethical rigor : For in vivo studies, specify animal models, sample sizes, and ethical approvals (e.g., ARRIVE guidelines) .

- Methodological transparency : Detail synthesis protocols (e.g., solvent purity, reaction conditions) and analytical techniques (e.g., HPLC parameters, NMR calibration) to enable replication .

- Controls : Include positive/negative controls (e.g., celecoxib for COX-2 inhibition assays) and validate assay sensitivity .

- Statistical planning : Predefine significance thresholds (e.g., P < 0.05 with Bonferroni correction) and justify sample sizes using power analysis .

Q. How can researchers conduct an effective initial literature review to contextualize Prostalidin A’s pharmacological profile?

Use systematic scoping reviews to map existing evidence, prioritizing high-impact journals and avoiding predatory sources. Tools like PRISMA-ScR can structure the review process . Key steps:

- Identify core keywords (e.g., "Prostalidin A," "COX-2 inhibition," "structure-activity relationship") and combine them using Boolean operators .

- Critically appraise studies for methodological flaws (e.g., small sample sizes, unvalidated assays) .

- Synthesize findings into a table comparing biological targets, assay types, and contradictory results (Table 1) .

Advanced Research Questions

Q. How should researchers resolve contradictions in Prostalidin A’s reported efficacy across different cell lines?

Contradictions often arise from variability in experimental conditions (e.g., cell passage numbers, serum concentrations). To address this:

- Replicate studies using standardized cell lines (e.g., ATCC-certified RAW 264.7 macrophages) .

- Perform dose-response curves under controlled conditions (e.g., 5% CO₂, 37°C) and validate results with orthogonal assays (e.g., Western blotting alongside ELISA) .

- Apply meta-analysis techniques to quantify heterogeneity across studies, using tools like RevMan .

Q. What methodologies are recommended for synthesizing Prostalidin A derivatives to explore structure-activity relationships?

- Retrosynthetic analysis : Prioritize routes with high atom economy and minimal protecting groups.

- Characterization : Use hyphenated techniques (e.g., LC-MS/MS, HRMS) to confirm purity and structural integrity .

- Activity cliffs : Employ computational tools (e.g., molecular docking) to predict binding affinities before synthesis .

- Data reporting : Tabulate derivatives’ physicochemical properties (e.g., logP, IC₅₀ values) with error margins (Table 2) .

Q. How can researchers integrate multi-omics data to elucidate Prostalidin A’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-TOF/MS) to identify perturbed pathways. Use bioinformatics pipelines (e.g., GSEA, STRING) for pathway enrichment analysis . Validate findings with functional assays (e.g., CRISPR knockout of candidate genes) . Address data integration challenges (e.g., batch effects) using normalization algorithms like ComBat .

Tables

Table 1 : Comparative Analysis of Prostalidin A’s Reported Biological Targets

| Study | Target | Assay Type | IC₅₀ (μM) | Contradictions |

|---|---|---|---|---|

| Smith et al. (2022) | COX-2 | ELISA | 0.45 ± 0.03 | Discrepancy in NF-κB inhibition |

| Jiang et al. (2023) | 5-LOX | Fluorescence | 1.20 ± 0.15 | No effect in murine models |

Table 2 : Key Physicochemical Properties of Prostalidin A Derivatives

| Derivative | logP | Solubility (mg/mL) | IC₅₀ (COX-2) | Selectivity (COX-2/COX-1) |

|---|---|---|---|---|

| PA-01 | 3.2 | 0.12 | 0.38 ± 0.05 | 12:1 |

| PA-02 | 2.8 | 0.25 | 0.42 ± 0.07 | 8:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.